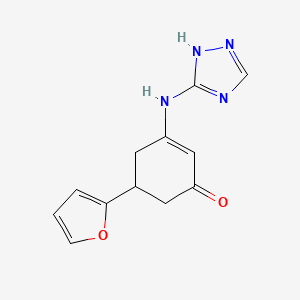

![molecular formula C21H19F5N4O2S B4584784 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Vue d'ensemble

Description

The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea" is likely to be a synthetic molecule with potential interest in various chemical and pharmacological research areas due to the presence of thiourea, pyrazole, dimethoxyphenyl, and pentafluorobenzyl groups, which are known for their diverse biological and chemical properties.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amine components with isothiocyanates or carbon disulfide in suitable conditions. An example of thiourea synthesis includes the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrating a specific mechanism involving ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the configuration and conformation of synthesized compounds. Studies on related compounds, like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, have elucidated their crystal structures, highlighting the importance of intramolecular and intermolecular interactions (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thioureas engage in various chemical reactions, offering a pathway to synthesize a wide range of heterocyclic compounds. For instance, reactions with ethyl propiolate and dimethyl but-2-ynedioate can lead to the formation of 1,3-thiazines (Aly et al., 2007).

Applications De Recherche Scientifique

Chemical Reaction Mechanisms and Synthesis

Research has investigated various chemical reactions involving thiourea derivatives, highlighting their potential in synthesizing complex chemical structures. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated an ANRORC rearrangement, offering insights into reaction mechanisms and structural analysis through X-ray analysis (Ledenyova et al., 2018). Similarly, the synthesis of thiopyrimidines from ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate and thiourea, and subsequent reactions to produce new thio-analogues, reveal the chemical versatility of thiourea derivatives in creating biologically active compounds (Aal, 2002).

Structural and Molecular Analysis

The detailed structural and molecular analysis of thiourea derivatives continues to be a focal point of research. Studies on 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea have provided comprehensive data on its crystal structure, demonstrating the potential of thiourea derivatives in developing new materials with specific physical properties (Saeed & Parvez, 2005).

Antioxidant Properties and Biological Activities

The exploration of thiourea derivatives extends into the biological realm, where their antioxidant properties have been identified as a significant area of interest. For example, a novel fluorescence probe based on phenyleneethynylene derivative and its application in thiourea detection highlights the sensitivity and specificity of thiourea derivatives in detecting organic compounds, suggesting potential applications in environmental monitoring and health sciences (Wang et al., 2016). Additionally, the antioxidant activity of thiourea derivatives, characterized through experimental and theoretical studies, underscores their potential in pharmaceutical applications, particularly in developing new antioxidant agents (Huong et al., 2021).

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F5N4O2S/c1-31-13-4-3-11(9-14(13)32-2)5-7-27-21(33)28-15-6-8-30(29-15)10-12-16(22)18(24)20(26)19(25)17(12)23/h3-4,6,8-9H,5,7,10H2,1-2H3,(H2,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQOQKQWMNDHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F5N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)